molecular formula C16H17BrO3 B8119956 1-[2-(Benzyloxy)ethoxy]-4-bromo-2-methoxybenzene

1-[2-(Benzyloxy)ethoxy]-4-bromo-2-methoxybenzene

Cat. No.: B8119956
M. Wt: 337.21 g/mol
InChI Key: JKDSDQCVYRYUTK-UHFFFAOYSA-N
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Description

1-[2-(Benzyloxy)ethoxy]-4-bromo-2-methoxybenzene: is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a bromine atom, a methoxy group, and a phenylmethoxyethoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Benzyloxy)ethoxy]-4-bromo-2-methoxybenzene typically involves multiple steps:

    Bromination: The starting material, 2-methoxyphenol, undergoes bromination using bromine in the presence of a Lewis acid catalyst such as aluminum chloride to form 4-bromo-2-methoxyphenol.

    Etherification: The brominated product is then subjected to etherification with 2-phenylmethoxyethanol in the presence of a base such as potassium carbonate to yield the final product.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 1-[2-(Benzyloxy)ethoxy]-4-bromo-2-methoxybenzene can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.

    Reduction Reactions: The aromatic ring can undergo reduction reactions, although these are less common.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

Major Products:

    Substitution: Products depend on the nucleophile used, such as phenols or ethers.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Reduced aromatic compounds.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science:

Biology and Medicine:

    Pharmaceuticals: May serve as a building block for the synthesis of biologically active compounds.

    Biochemical Research: Used in studies involving enzyme interactions and metabolic pathways.

Industry:

    Chemical Manufacturing: Utilized in the production of specialty chemicals and polymers.

    Agriculture: Potential use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 1-[2-(Benzyloxy)ethoxy]-4-bromo-2-methoxybenzene depends on its application. In organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions. Its molecular targets and pathways are specific to the reactions it undergoes, such as nucleophilic substitution or oxidation.

Comparison with Similar Compounds

    4-Bromoanisole: Similar structure but lacks the phenylmethoxyethoxy group.

    2-Bromo-2-(methoxy(phenyl)methyl)benzene: Similar but with different substitution patterns.

Uniqueness: 1-[2-(Benzyloxy)ethoxy]-4-bromo-2-methoxybenzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its combination of bromine, methoxy, and phenylmethoxyethoxy groups makes it versatile for various applications in organic synthesis and material science.

Properties

IUPAC Name

4-bromo-2-methoxy-1-(2-phenylmethoxyethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrO3/c1-18-16-11-14(17)7-8-15(16)20-10-9-19-12-13-5-3-2-4-6-13/h2-8,11H,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKDSDQCVYRYUTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Br)OCCOCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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